molecular formula C12H20N4O2 B11180064 2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one

2-(4-ethylpiperazin-1-yl)-6-(methoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B11180064
M. Wt: 252.31 g/mol
InChI Key: CBTRCTRJYRPSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an ethyl group and a dihydropyrimidinone core with a methoxymethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the condensation of appropriate piperazine derivatives with dihydropyrimidinone precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
  • 2-(4-ETHYLPIPERAZIN-1-YL)-6-(HYDROXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE

Uniqueness

What sets 2-(4-ETHYLPIPERAZIN-1-YL)-6-(METHOXYMETHYL)-3,4-DIHYDROPYRIMIDIN-4-ONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxymethyl group, in particular, may enhance its solubility and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N4O2/c1-3-15-4-6-16(7-5-15)12-13-10(9-18-2)8-11(17)14-12/h8H,3-7,9H2,1-2H3,(H,13,14,17)

InChI Key

CBTRCTRJYRPSSD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.